2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
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Overview
Description
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is a synthetic organic compound featuring a thiazole ring substituted with a 4-bromobenzylthio group and an N-cyclopentylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of research, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Bromobenzylthio Group: This step involves the nucleophilic substitution of a 4-bromobenzyl halide with a thiazole derivative, forming the thioether linkage.
Acylation to Form N-Cyclopentylacetamide: The final step is the acylation of the thiazole derivative with cyclopentylamine and acetic anhydride or a similar acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, potentially altering the compound’s biological activity.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the thiazole ring, which is known for its bioactivity. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as drug candidates. The thiazole ring system is a common motif in many pharmaceuticals, and modifications to this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in coatings, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
- 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
- 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
Uniqueness
Compared to similar compounds, 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the specific substitution pattern on the thiazole ring can lead to distinct pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2OS2/c18-13-7-5-12(6-8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHFRULIJLITFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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